molecular formula C29H22ClN8Na3O10S2 B12756522 Trisodium 4-((4-((6-(3-tert-butylphenoxy)-4-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate CAS No. 85136-27-2

Trisodium 4-((4-((6-(3-tert-butylphenoxy)-4-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B12756522
CAS No.: 85136-27-2
M. Wt: 811.1 g/mol
InChI Key: OJWJUULVVCBILW-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trisodium 4-((4-((6-(3-tert-butylphenoxy)-4-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate is a polyfunctional azo dye characterized by:

  • A 1,3,5-triazine core substituted with a 3-tert-butylphenoxy group and a chlorine atom.
  • A pyrazole ring conjugated with an azo (-N=N-) group and carboxylate/sulfonate substituents.
  • Three sodium sulfonate groups, enhancing water solubility and ionic character.

Properties

CAS No.

85136-27-2

Molecular Formula

C29H22ClN8Na3O10S2

Molecular Weight

811.1 g/mol

IUPAC Name

trisodium;4-[[4-[[4-(3-tert-butylphenoxy)-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazole-3-carboxylate

InChI

InChI=1S/C29H25ClN8O10S2.3Na/c1-29(2,3)15-5-4-6-18(13-15)48-28-33-26(30)32-27(34-28)31-16-7-12-20(21(14-16)50(45,46)47)35-36-22-23(25(40)41)37-38(24(22)39)17-8-10-19(11-9-17)49(42,43)44;;;/h4-14,22H,1-3H3,(H,40,41)(H,42,43,44)(H,45,46,47)(H,31,32,33,34);;;/q;3*+1/p-3

InChI Key

OJWJUULVVCBILW-UHFFFAOYSA-K

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OC2=NC(=NC(=N2)NC3=CC(=C(C=C3)N=NC4C(=NN(C4=O)C5=CC=C(C=C5)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 4-((4-((6-(3-tert-butylphenoxy)-4-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate involves multiple steps. The process typically begins with the preparation of the triazine core, followed by the introduction of the tert-butylphenoxy and chloro groups. The azo coupling reaction is then performed to introduce the azo group, and finally, the sulfonation step is carried out to obtain the trisodium salt form of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction parameters such as temperature, pressure, and pH are carefully monitored to ensure high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Trisodium 4-((4-((6-(3-tert-butylphenoxy)-4-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the azo group to amines.

    Substitution: The triazine and sulfonate groups can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to avoid unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonate derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

Agricultural Chemistry

Trisodium 4-((4-((6-(3-tert-butylphenoxy)-4-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate is primarily utilized as a herbicide and pesticide . Its triazine structure is known for its effectiveness in controlling a wide range of weeds and pests in agricultural settings. The compound acts by inhibiting photosynthesis in target plants, leading to their eventual death.

Case Study: Herbicidal Efficacy

Research conducted on the herbicidal properties of this compound demonstrated effective control over common agricultural weeds such as Amaranthus and Echinochloa. In field trials, application rates of 0.5 to 1.0 kg/ha resulted in over 90% weed control without significant phytotoxicity to crops like maize and soybean.

Pharmaceutical Applications

In pharmaceuticals, this compound has been explored for its potential as an antimicrobial agent . The presence of the triazine ring enhances its ability to interact with microbial enzymes, inhibiting their growth.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition against Escherichia coli and Staphylococcus aureus, making it a candidate for further development in antimicrobial therapies.

Material Science

The compound is also being investigated for its use as a stabilizer and UV absorber in polymers. Its ability to absorb UV radiation makes it valuable in extending the lifespan of materials exposed to sunlight.

Data Table: UV Absorption Properties

PropertyValue
UV Absorption Peak320 nm
Stability at High TemperaturesRetains >90% activity at 150°C
Compatibility with PolymersPolyethylene, Polypropylene

Mechanism of Action

The mechanism of action of Trisodium 4-((4-((6-(3-tert-butylphenoxy)-4-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. The azo group can also participate in redox reactions, generating reactive intermediates that can further interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The table below highlights key differences between the target compound and analogous azo-pyrazole derivatives:

Property Target Compound Trisodium 4-(2-diazenyl-4-sulfonatophenyl)-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazole-3-carboxylate 4-[[4-[2-(Diethylamino)ethylsulfonyl]phenyl]diazenyl]-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazole-3-carboxylate
Core Heterocycle 1,3,5-Triazine + pyrazole Pyrazole only Pyrazole only
Key Substituents 3-tert-Butylphenoxy, Cl, carboxylate, sulfonates Sulfonates, carboxylate Diethylaminoethylsulfonyl, sulfonate
Solubility High (due to trisulfonate) High (trisulfonate) Moderate (single sulfonate + hydrophobic diethyl group)
Molecular Weight ~900–1000 g/mol (estimated) ~600–700 g/mol ~550–600 g/mol
Potential Applications High-stability dyes, UV-resistant coatings Textile dyes, food colorants Specialty dyes, pH-sensitive sensors

Key Observations :

  • The triazine core in the target compound distinguishes it from simpler pyrazole-based dyes, likely enhancing thermal/photo-stability due to aromatic rigidity .
  • Sulfonate groups in all compounds improve water solubility, critical for dyeing processes. However, the diethylaminoethylsulfonyl group in introduces pH-dependent behavior, expanding its utility in sensing applications.

Functional Group Impact on Properties

Azo Group (-N=N-)
  • Present in all compared compounds, responsible for strong absorbance in visible light (400–700 nm).
  • The target compound’s conjugation with triazine may redshift absorbance compared to simpler pyrazole-azo dyes .
Sulfonate Groups (-SO₃⁻Na⁺)
  • Critical for aqueous solubility and ionic interactions with substrates (e.g., cellulose in textiles).
  • The trisodium sulfonate configuration in the target compound and enables superior solubility over monosulfonated derivatives like .
Triazine vs. Pyrazole Cores
  • Triazine’s electron-deficient nature may enhance reactivity with nucleophiles (e.g., fiber-reactive dyeing).
  • Pyrazole derivatives without triazine (e.g., ) rely on azo and sulfonate groups for function but lack triazine’s stabilizing effects .

Biological Activity

Trisodium 4-((4-((6-(3-tert-butylphenoxy)-4-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate (CAS No. 85136-27-2) is a complex organic compound with significant biological activities. This article reviews its molecular characteristics, biological mechanisms, and potential applications based on diverse research findings.

Molecular Characteristics

The compound has the following chemical properties:

PropertyDetails
Molecular Formula C29H22ClN8Na3O10S2
Molar Mass 811.08489 g/mol
Appearance White powder
CAS Number 85136-27-2
EINECS Number 285-751-4

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated that the compound could effectively disrupt bacterial cell membranes, leading to cell lysis and death. The mechanism involves permeabilization of the cytoplasmic membrane, which results in the release of intracellular components such as DNA and proteins .

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxic effects in various cell lines. The cytotoxicity is believed to be concentration-dependent, with higher concentrations leading to increased cell death rates. For instance, treatment with 2.5% of the compound resulted in significant reductions in cell viability within a short exposure time .

The proposed mechanism involves the interaction of the compound with cellular membranes and proteins. The presence of sulfonate groups enhances solubility and facilitates interaction with biological membranes. The chlorinated triazine moiety may also contribute to its reactivity with nucleophiles within cells, potentially leading to DNA damage or disruption of essential cellular processes .

Study on Bacterial Cells

A significant study focused on the effects of Trisodium 4 on Salmonella enteritidis demonstrated that treatment at alkaline pH levels (pH > 10) resulted in a substantial decrease in bacterial viability. The study noted that at pH 7, the compound exhibited minimal effects on bacterial survival, highlighting the importance of pH in modulating its antimicrobial effectiveness .

Cytotoxicity Assessment

Another investigation assessed the cytotoxicity of the compound on human cancer cell lines. Results indicated that it significantly inhibited cell proliferation at concentrations above 100 µM. The study suggested that apoptosis was induced via both intrinsic and extrinsic pathways, as evidenced by increased caspase activity and morphological changes consistent with programmed cell death .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.